5-Fluoro-amb-pica

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Angiogenesis Research

Recent studies have highlighted the potential of 5-Fluoro-AMB-PICA in promoting angiogenesis, which is the formation of new blood vessels. A study conducted on human brain microvascular endothelial cells demonstrated that treatment with this compound enhanced cell proliferation, migration, and tube formation in a dose-dependent manner. This suggests its potential use in therapeutic strategies for diseases associated with insufficient angiogenesis, such as ischemic conditions and wound healing .

2. Cannabinoid Receptor Interaction

This compound exhibits high affinity for the cannabinoid receptor type 1 (CB1), making it a valuable tool for studying cannabinoid receptor signaling pathways. In vitro assays have shown that it has significant potency at CB1 receptors, with varying effects depending on structural modifications to its head group . This property makes it useful for exploring the pharmacodynamics of synthetic cannabinoids and their therapeutic implications.

Toxicological Studies

1. Identification in Biological Samples

This compound has been detected in biological samples from individuals experiencing adverse effects related to synthetic cannabinoid use. For instance, urine samples from patients showed the presence of this compound alongside other synthetic cannabinoids . This highlights the need for further research into its toxicological profile and potential health risks associated with its use.

2. Overdose Cases

Reports indicate that this compound has been implicated in overdose cases, emphasizing its potency and the risks associated with synthetic cannabinoids . Understanding these cases can inform public health strategies and regulatory measures concerning synthetic cannabinoid products.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Angiogenic Potential

In vitro experiments demonstrated that this compound significantly increased the expression of pro-angiogenic factors such as VEGF (Vascular Endothelial Growth Factor) in human brain microvascular endothelial cells. The results indicated a potential therapeutic avenue for conditions requiring enhanced angiogenesis .

Case Study 2: Toxicological Implications

A critical review identified this compound in urine samples from patients who experienced severe reactions after using synthetic cannabinoid products. This underscores the necessity for comprehensive toxicological assessments to understand the risks associated with its consumption .

Métodos De Preparación

The synthesis of 5-Fluoro-amb-pica involves several steps. One common synthetic route includes the reaction of 5-fluoropentylindole with methyl (2S)-2-amino-3-methylbutanoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

5-Fluoro-amb-pica undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mecanismo De Acción

5-Fluoro-amb-pica is similar to other synthetic cannabinoids such as 5F-MDMB-PICA, 5F-EMB-PINACA, and AMB-CHMICA . These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific fluoropentyl side chain, which contributes to its distinct pharmacological profile and potency .

Comparación Con Compuestos Similares

- 5F-MDMB-PICA

- 5F-EMB-PINACA

- AMB-CHMICA

- 5F-ADB

- 5F-APINACA

Actividad Biológica

5-Fluoro-amb-pica (5F-MDMB-PICA) is a synthetic cannabinoid receptor agonist (SCRA) that has garnered attention due to its potent biological activity and the associated health risks. As a member of the indazole-3-carboxamide family, it exhibits a high affinity for cannabinoid receptors, particularly CB1 and CB2, which are crucial in mediating the effects of cannabinoids in the human body. This article synthesizes current research findings on the biological activity of 5F-MDMB-PICA, including its pharmacological properties, case studies, and potential health implications.

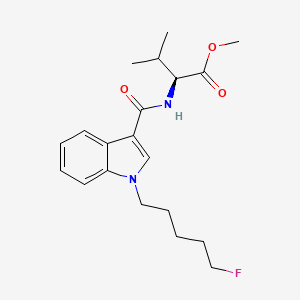

Chemical Structure and Properties

5F-MDMB-PICA is characterized by its unique chemical structure that includes a fluorinated pentyl chain and an indazole core. The presence of an asymmetric carbon atom allows for the existence of two enantiomers: (R)- and (S)-enantiomers. The (S)-enantiomer is predominantly found in seized samples, which may influence its biological activity.

Table 1: Chemical Characteristics of 5F-MDMB-PICA

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 367.46 g/mol |

| CB1 Receptor Affinity | K = 1.24 nM |

| CB2 Receptor Affinity | Higher than CB1 |

Receptor Interaction

5F-MDMB-PICA acts as a full agonist at both CB1 and CB2 receptors, demonstrating significantly higher potency than Δ9-tetrahydrocannabinol (THC). In vitro studies indicate that it binds to these receptors at low nanomolar concentrations, with an EC50 value of 1.46 nM for CB1 activation . This high affinity suggests that even small doses could elicit pronounced effects.

Metabolism and Biotransformation

The metabolism of 5F-MDMB-PICA involves several pathways including mono-hydroxylation, oxidative defluorination, and glucuronidation. These metabolic processes can lead to various metabolites that may also exhibit biological activity. Studies have shown that the compound undergoes significant biotransformation in biological specimens, indicating potential implications for toxicology .

Case Studies and Toxicological Findings

Recent case studies highlight the severe health risks associated with 5F-MDMB-PICA consumption. A report documented twelve cases of confirmed consumption, resulting in three fatalities . Adverse effects reported include:

- Mood changes

- Aggression

- Confusion

- Hallucinations

- Cardiovascular irregularities

Blood concentrations in these cases ranged from 0.1 to 16 ng/mL, often in conjunction with other substances, complicating the clinical picture .

Table 2: Summary of Adverse Effects from Case Studies

| Effect | Description |

|---|---|

| Mood Changes | Fluctuations in emotional state |

| Aggression | Increased irritability and hostile behavior |

| Confusion | Disorientation and impaired cognitive function |

| Hallucinations | Visual or auditory disturbances |

| Cardiovascular Issues | Irregular heartbeat and chest pain |

Propiedades

IUPAC Name |

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXASAFVUQVGEW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342492 | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-87-0 | |

| Record name | 5-Fluoro-AMB-PICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMB-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744M0WHE80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.